molecular formula C10H10N2O2 B1434855 Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1803611-30-4

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1434855
CAS No.: 1803611-30-4
M. Wt: 190.2 g/mol
InChI Key: PMBXXTFUUMNPPC-UHFFFAOYSA-N
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Description

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS 1803611-30-4) is a chemical building block of significant interest in organic and medicinal chemistry. This compound features the imidazo[1,5-a]pyridine core, which is recognized as a privileged scaffold in drug discovery . This heterocyclic system is found in a variety of biologically active compounds and natural alkaloids, making it a valuable template for the development of new therapeutic agents . Researchers utilize this ester as a versatile synthetic intermediate for the exploration of potent antitumor agents and immunosuppressants, given that analogous structures have been shown to inhibit topoisomerase II and DNA synthesis . With a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol, this solid compound serves as a crucial precursor for further chemical transformations, including hydrolysis to acids or transesterification . Its synthesis can be achieved via advanced cyclocondensation methods, such as the reaction of 2-picolylamines with nitroalkanes electrophilically activated in a polyphosphoric acid medium . This product is intended for research and development purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-5-9-4-3-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXXTFUUMNPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One of the most prominent approaches involves the cyclocondensation of 2-pyridyl ketones with aldehydes or glyoxylates, catalyzed by acids or bases, to form the imidazo[1,5-a]pyridine core. This method is highly versatile, accommodating various substituents to generate substituted derivatives, including methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate.

Key Experimental Procedure

  • Reagents :

    • 2-Pyridyl ketone (e.g., methyl 2-pyridyl ketone)
    • Aldehydes (e.g., formaldehyde, acetaldehyde)
    • Glyoxylates (e.g., methyl glyoxylate)
    • Acid catalysts (e.g., p-toluenesulfonic acid, phosphoric acid)
    • Solvent: ethanol or acetic acid
  • Reaction Conditions :

    • Heating under reflux at 80–110°C
    • Reaction times typically range from 6 to 12 hours
    • Use of sealed or open systems depending on the substrate volatility

Research Findings

  • Patil et al. (2020) demonstrated that cyclo-condensation of 2-pyridyl ketones with methyl glyoxylates in ethanol under reflux yields this compound with high efficiency, especially when catalyzed by Mg₃N₂ in a one-pot procedure (see Table 1 for optimized conditions).
Entry Substrate Yield (%) Conditions Reference
1 2-Pyridyl ketone + methyl glyoxylate 85 Reflux, Mg₃N₂, ethanol

Cyclization Using Nucleophilic Substituents and Hydrazides

Method Overview

Another effective route involves the formation of hydrazides from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, followed by cyclization to form the imidazo[1,5-a]pyridine core.

Experimental Procedure

  • Step 1 : Preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide

    • Heating ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine hydrate in ethanol under reflux for 5 hours yields the hydrazide.
  • Step 2 : Cyclization to this compound

    • The hydrazide reacts with aldehydes or ketones in the presence of acid catalysts, facilitating cyclization through condensation and dehydration steps.

Research Data

  • Kasimogullari et al. (2004) reported that heating ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine hydrate in ethanol produces the hydrazide intermediate, which upon further cyclization under acidic conditions yields the target compound.
Step Reagents Conditions Yield Reference
Hydrazide synthesis Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate + hydrazine hydrate Reflux, ethanol 27%
Cyclization Hydrazide + aldehyde, acid catalyst Reflux Variable

Mg₃N₂-Assisted One-Pot Synthesis

Method Overview

Recent advances have utilized magnesium nitride (Mg₃N₂) as a nitrogen source in a one-pot cyclo-condensation process, significantly improving yields and operational simplicity.

Experimental Procedure

  • Reagents :

    • 2-Pyridyl ketone
    • Methyl glyoxylate
    • Mg₃N₂
    • Ethanol-water solvent mixture
  • Reaction Conditions :

    • Stirring at 80°C in a sealed tube for 6–8 hours
    • Post-reaction workup involves extraction and purification via chromatography

Research Findings

  • Patil et al. (2020) demonstrated that this method produces this compound with yields exceeding 80%, highlighting its efficiency and practicality.
Parameter Details Reference
Catalyst Mg₃N₂
Temperature 80°C
Yield Up to 85%

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates cyclization reactions, reducing reaction times and improving yields. This approach is particularly suitable for disubstituted derivatives, including this compound.

Experimental Procedure

  • Reagents :

    • 2-Aminopyridines
    • Nitroalkanes or aldehydes
    • Catalysts such as Bi(OTf)₃ or p-TsOH
  • Reaction Conditions :

    • Microwave irradiation at 120°C for 20–30 minutes
    • Solvent: dichloroethane or acetonitrile

Research Data

  • A recent study utilized microwave-assisted cyclization of 2-aminopyridines with aldehydes, yielding the target heterocycle in 60–70% yields within 20 minutes.
Condition Result Reference
Microwave at 120°C 60–70% yield

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations References
Cyclocondensation of 2-pyridyl ketones 2-Pyridyl ketones + aldehydes/glyoxylates Reflux 80–110°C Versatile, high yields Requires purification ,
Hydrazide cyclization Hydrazine hydrate + aldehyde Reflux in ethanol Good for derivatives Low initial yields
Mg₃N₂-assisted one-pot 2-Pyridyl ketone + methyl glyoxylate + Mg₃N₂ 80°C, sealed tube High efficiency, simple Specialized reagent
Microwave-assisted synthesis 2-Aminopyridines + aldehydes 120°C, microwave Rapid, high yields Equipment-dependent

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo derivatives.

    Substitution: Electrophilic and nucleophilic substitution

Biological Activity

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Characteristics

This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring system that includes both pyridine and imidazole moieties. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 180.17 g/mol. The presence of the methyl group at the 3-position and the carboxylate group at the 6-position contribute to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins such as Bcl-2. A structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance its cytotoxic effects against specific cancer types.
  • Case Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. IC₅₀ values were reported at concentrations lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Cell LineIC₅₀ (µM)Reference
MCF-715.2
A54912.8
HeLa18.4

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial potential.
  • Mechanism : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : Preliminary studies indicate moderate absorption characteristics with potential CNS permeability issues. Further research is needed to optimize its bioavailability.
  • Toxicity Studies : Toxicological assessments reveal that while the compound shows promise as an anticancer agent, it also presents cytotoxicity at higher concentrations in non-target cells. This necessitates careful dose optimization in therapeutic applications.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate serves as a versatile building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows for the creation of a diverse range of derivatives that can exhibit different properties and activities.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Potential : Studies have shown that compounds within this class may inhibit cancer cell growth. The specific mechanisms through which this compound exerts its effects are still under investigation but could involve enzyme inhibition or receptor modulation.

Medicine

  • Pharmaceutical Development : This compound is being explored as a precursor for developing novel pharmaceutical agents targeting various diseases. Its structural characteristics may lead to unique interactions with biological targets, enhancing therapeutic efficacy.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of imidazo[1,5-a]pyridine were tested against various cancer cell lines. Results indicated that certain substitutions led to enhanced cytotoxicity against breast cancer cells. This compound was included in preliminary tests showing promising results in inhibiting cell proliferation.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of imidazo[1,5-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. Further studies are required to elucidate the specific mechanisms and potential clinical applications.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Heterocycle Variations: Imidazo vs. Triazolo: The main compound’s imidazo[1,5-a]pyridine core differs from triazolo analogs (e.g., [1,2,4]triazolo[1,5-a]pyridine) in nitrogen atom positioning, affecting electronic properties and binding affinity. Triazolo derivatives are associated with herbicidal, antimicrobial, and antitumor activities.
  • Substituent Impact: Chlorine vs. Methyl: The 7-chloro analog (CAS 1427385-62-3) may exhibit higher electrophilicity, influencing reactivity in cross-coupling reactions or interactions with biological targets. Amino Group Addition: The 2-amino-triazolo derivative (CAS 1094107-41-1) introduces a nucleophilic site, enabling further functionalization or hydrogen bonding in drug-receptor interactions.

Q & A

Q. What are the established synthetic routes for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from imidazo[1,5-a]pyridine precursors. A common approach includes:

  • Cyclocondensation : Reacting substituted pyridine derivatives with methyl acetylenecarboxylate under reflux conditions in acetic acid .
  • Post-functionalization : Introducing the methyl group at position 3 via alkylation or cross-coupling reactions.
    Optimization : Yield and purity are improved by controlling temperature (e.g., 80–100°C), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., Pd catalysts for Suzuki couplings) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR are essential for verifying substitution patterns (e.g., methyl groups at position 3 and ester at position 6). Key signals include downfield shifts for the carbonyl (δ ~165–170 ppm) and imidazole protons (δ ~7.5–8.5 ppm) .
  • IR : Peaks at ~1720 cm1^{-1} confirm the ester carbonyl group .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C10_{10}H9_{9}N2_{2}O2_{2}).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Reactivity Prediction : DFT calculations model charge distribution to identify reactive sites (e.g., electrophilic C-2 or nucleophilic N-1) .
  • Biological Activity : Docking studies with enzymes (e.g., kinases or GPCRs) can predict binding affinities. For example, imidazo[1,5-a]pyridine derivatives show affinity for benzodiazepine receptors, suggesting potential CNS applications .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,5-a]pyridine derivatives?

  • Meta-analysis : Compare data across studies controlling for variables like substituents (e.g., electron-withdrawing groups enhance enzyme inhibition) .
  • In vitro assays : Use standardized protocols (e.g., IC50_{50} measurements against CDK2 or SGLT2) to validate conflicting results .

Q. How can X-ray crystallography improve understanding of this compound’s solid-state properties?

  • Refinement with SHELXL : High-resolution data (e.g., <1.0 Å) reveal bond angles and packing interactions. For example, hydrogen bonding between ester carbonyl and adjacent imidazole protons stabilizes the crystal lattice .
  • Polymorphism screening : Vary solvents (e.g., ethanol vs. DMSO) to identify stable polymorphs with distinct dissolution profiles .

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Functionalization :
    • Electrophilic substitution : Bromination at C-2 using NBS .
    • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation .
  • Biological testing : Screen derivatives against targets (e.g., calcium channels or antioxidant pathways) to correlate substituents (e.g., trifluoromethyl groups) with activity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in imidazo[1,5-a]pyridine cyclization reactions?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields by 15–20% .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in heterocycle formation .

Q. What analytical approaches distinguish regioisomers in imidazo[1,5-a]pyridine derivatives?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign substitution patterns .
  • X-ray diffraction : Unambiguous assignment of regiochemistry via crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
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